- Dehydrooligopeptides. XIV. Syntheses of 2-[(Z)-1-aminoalken-1-yl]oxazole-4-carboxylic acid and the main common skeleton of thiostrepton peptide antibiotics A10255G and A10255J.Bulletin of the Chemical Society of Japan, 1996, 69(8), 2309-2316,
Cas no 96929-05-4 (ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate)
![ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate structure](https://de.kuujia.com/scimg/cas/96929-05-4x500.png)
96929-05-4 structure
Produktname:ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate
CAS-Nr.:96929-05-4
MF:C12H18N2O4S
MW:286.347321987152
MDL:MFCD09878704
CID:822558
PubChem ID:9925901
ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Ethyl 2-(Boc-aminomethyl)thiazole-4-carboxylate
- Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-4-carboxylate
- Ethyl 2-((tert-butoxycarbonyl)-methyl)thiazole-4-carboxylate
- ethyl 2-((tert-butoxycarbonylamino)methyl)thiazole-4-carboxylate
- ethyl 2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-thiazole-4-carboxylate
- tert-butyl (4-(ethoxycarbonyl)thiazol-2-yl)methylcarbamate
- 1-(tert-butoxycarbonyl)amino-1-(4-carboethoxythiazol-2-yl)methane
- 2-(N-tert-Butyloxycarbonylaminomethyl)-4-ethoxycarbonylthiazole
- Boc-Gly-Cys(Thz)-OEt
- ethyl 2-(N-t-butoxycarbonylamino)methylthiazol-4-carboxylate
- ethyl 2-[N-(tert-butoxycarbonyl)aminomethyl]thiazole-4-c
- ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate
- 2-(TERT-BUTOXYCARBONYLAMINO-METHYL)-THIAZOLE-4-CARBOXYLIC ACID ETHYL ESTER
- PubChem17857
- IIBLNWWFRAOZDR-UHFFFAOYSA-N
- Ethyl 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-4-thiazolecarboxylate (ACI)
- Ethyl 2-((tert-butoxycarbonyl)methyl)thiazole-4-carboxylate
- ethyl 2-{[(tert-butoxycarbonyl)amino]methyl}-1,3-thiazole-4-carboxylate
- DTXSID90432932
- DS-10967
- J-520565
- 96929-05-4
- C12H18N2O4S
- EN300-132092
- SY006817
- AB53961
- AKOS015920359
- CHEMBL3221668
- SCHEMBL7145374
- DB-080441
- ETHYL2-(((TERT-BUTOXYCARBONYL)AMINO)METHYL)THIAZOLE-4-CARBOXYLATE
- CS-W022640
- ethyl 2-(tert-butoxycarbonylamino)methylthiazole-4-carboxylate
- MFCD09878704
-
- MDL: MFCD09878704
- Inchi: 1S/C12H18N2O4S/c1-5-17-10(15)8-7-19-9(14-8)6-13-11(16)18-12(2,3)4/h7H,5-6H2,1-4H3,(H,13,16)
- InChI-Schlüssel: IIBLNWWFRAOZDR-UHFFFAOYSA-N
- Lächelt: O=C(NCC1SC=C(C(OCC)=O)N=1)OC(C)(C)C
Berechnete Eigenschaften
- Genaue Masse: 286.09900
- Monoisotopenmasse: 286.09872823g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 6
- Schwere Atomanzahl: 19
- Anzahl drehbarer Bindungen: 7
- Komplexität: 330
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topologische Polaroberfläche: 106
Experimentelle Eigenschaften
- Farbe/Form: No data avaiable
- Dichte: 1.2±0.1 g/cm3
- Schmelzpunkt: No data available
- Siedepunkt: 401.4±25.0 °C at 760 mmHg
- Flammpunkt: 196.5±23.2 °C
- Brechungsindex: 1.522
- PSA: 105.76000
- LogP: 2.73540
- Dampfdruck: 0.0±0.9 mmHg at 25°C
ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate Sicherheitsinformationen
- Signalwort:warning
- Gefahrenhinweis: H302-H315-H319-H332-H335
-
Warnhinweis:
P264 nach der Behandlung gründlich waschen
p280 Schutzhandschuhe und Schutzkleidung tragen Schutzmasken tragen
p305, wenn in den Augen
p351 sorgfältig mit Wasser für einige Minuten abspülen
p338 Kontaktlinsen entfernen (falls vorhanden) und einfach zu bedienen sind, weiter spülen
p337, wenn die Augenreizung anhält
p313 ärztlichen Rat einholen - Sicherheitshinweise: H303+H313+H333
- Lagerzustand:Sealed in dry,2-8°C
ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate Zolldaten
- HS-CODE:2934100090
- Zolldaten:
China Zollkodex:
2934100090Übersicht:
Verbindungen, die strukturell einen nicht geschmolzenen Thiazolring enthalten (ob hydriert oder nicht). MwSt:17,0%.Steuerrückerstattungssatz:9.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:20.0%
Deklarationselemente:
Produktname, Inhalt der Komponentenverwenden, um
Zusammenfassung:
2934100090 andere Verbindungen, die einen nicht verwendeten Thiazolring (auch hydriert) in der Struktur enthalten MwSt:17,0% Steuerermäßigungssatz:9,0% Aufsichtsbedingungen:keineMFN-Tarif:6.5% General tariff:20.0%
ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-132092-1.0g |
ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate |
96929-05-4 | 95% | 1g |
$0.0 | 2023-06-06 | |
Enamine | EN300-132092-5.0g |
ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate |
96929-05-4 | 95% | 5.0g |
$493.0 | 2023-02-15 | |
Chemenu | CM190379-250mg |
Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-4-carboxylate |
96929-05-4 | 98% | 250mg |
$*** | 2023-05-04 | |
TRC | E921710-100mg |
Ethyl 2-(((Tert-butoxycarbonyl)amino)methyl)thiazole-4-carboxylate |
96929-05-4 | 100mg |
$ 70.00 | 2022-06-05 | ||
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 90R0390-1g |
2-(tert-Butoxycarbonylamino-methyl)-thiazole-4-carboxylic acid ethyl ester |
96929-05-4 | 97% | 1g |
¥3480.09 | 2025-01-20 | |
eNovation Chemicals LLC | Y0981459-5g |
Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-4-carboxylate |
96929-05-4 | 95% | 5g |
$450 | 2024-08-02 | |
Fluorochem | 093215-1g |
Ethyl 2-(Boc-aminomethyl)thiazole-4-carboxylate |
96929-05-4 | 95% | 1g |
£95.00 | 2022-02-28 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E196123-100mg |
ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate |
96929-05-4 | 98% | 100mg |
¥185.90 | 2023-09-03 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VA339-200mg |
ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate |
96929-05-4 | 98% | 200mg |
317.0CNY | 2021-07-12 | |
eNovation Chemicals LLC | Y1125316-5g |
2-(tert-Butoxycarbonylamino-methyl)-thiazole-4-carboxylic acid ethyl ester |
96929-05-4 | 95% | 5g |
$1595 | 2023-05-18 |
ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Potassium bicarbonate Solvents: 1,2-Dimethoxyethane
1.2 Reagents: 2,6-Lutidine , Trifluoroacetic anhydride
1.2 Reagents: 2,6-Lutidine , Trifluoroacetic anhydride
Referenz
- Total synthesis of (+)-nostocyclamideSynlett, 1996, (12), 1171-1172,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Potassium bicarbonate Solvents: 1,2-Dimethoxyethane
1.2 Reagents: 2,6-Lutidine , Trifluoroacetic anhydride Solvents: 1,2-Dimethoxyethane
1.2 Reagents: 2,6-Lutidine , Trifluoroacetic anhydride Solvents: 1,2-Dimethoxyethane
Referenz
- Total synthesis of (+)-nostocyclamideJournal of the Chemical Society, 1998, (1998), 601-607,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Calcium carbonate Solvents: Ethanol ; 15 min, -20 °C
1.2 8 h, rt
1.2 8 h, rt
Referenz
- Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand the Enigmatic Drug/Substrate-Binding Site of P-GlycoproteinJournal of Medicinal Chemistry, 2018, 61(3), 834-864,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: 2,6-Lutidine , Potassium bicarbonate , Trifluoroacetic anhydride ; -15 °C; -20 °C
Referenz
- Total synthesis of largazoleSynlett, 2008, (15), 2379-2383,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Calcium carbonate Solvents: Ethanol ; 5 h, rt
Referenz
- Concise total synthesis of largazoleJournal of Asian Natural Products Research, 2010, 12(11-12), 940-949,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Solvents: Ethanol , Pyridine ; 6 h, reflux
Referenz
- Studies on synthesis of amino acid derived thiazoles. Preparation of bis-thiazoles as key fragments of aerucyclamide analogsHeterocyclic Letters, 2013, 3(4), 415-426,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Solvents: Diethyl ether
Referenz
- Analog of dolastatin 3. Synthesis, proton NMR studies, and spatial conformationTetrahedron, 1986, 42(10), 2695-702,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Solvents: Diethyl ether
Referenz
- A convenient method for the preparation of 2-(1-aminoalkyl)thiazole-4-carboxylic acids, key intermediates in the total synthesis of naturally occurring antitumor cyclopeptidesJournal of Organic Chemistry, 1985, 50(15), 2787-8,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Potassium bicarbonate Solvents: 1,2-Dimethoxyethane ; 15 min, rt
1.2 overnight, rt
1.3 Reagents: Pyridine Solvents: 1,2-Dimethoxyethane ; 15 min, 0 °C; 0 °C; 15 min, 0 °C
1.4 Reagents: Trifluoroacetic anhydride ; 3 h, 0 °C
1.5 Reagents: Triethylamine ; 2 - 3 h, rt
1.2 overnight, rt
1.3 Reagents: Pyridine Solvents: 1,2-Dimethoxyethane ; 15 min, 0 °C; 0 °C; 15 min, 0 °C
1.4 Reagents: Trifluoroacetic anhydride ; 3 h, 0 °C
1.5 Reagents: Triethylamine ; 2 - 3 h, rt
Referenz
- Synthesis, structure-activity analysis, and biological evaluation of sanguinamide B analoguesJournal of Organic Chemistry, 2012, 77(23), 10596-10616,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Calcium carbonate Solvents: Ethanol ; 6 h, 23 °C
Referenz
- Convergent and Modular Synthesis of Candidate Precolibactins. Structural Revision of Precolibactin AJournal of the American Chemical Society, 2016, 138(16), 5426-5432,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Pyridine Solvents: Ethanol ; 24 h, reflux
Referenz
- Synthesis of a Microcystis aeruginosa predicted metabolite with antimalarial activityBioorganic & Medicinal Chemistry Letters, 2012, 22(15), 4994-4997,
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Ammonia , 2,2,2-Trichloroethyl chloroformate
1.2 Reagents: Lawesson's reagent
1.3 -
1.2 Reagents: Lawesson's reagent
1.3 -
Referenz
- Synthesis of cyclohexapeptides as antimalarial and anti-trypanosomal agentsMedChemComm, 2014, 5(9), 1309-1316,
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Potassium bicarbonate Solvents: 1,2-Dimethoxyethane ; -15 °C
1.2 Reagents: 2,6-Lutidine , Trifluoroacetic anhydride ; -10 °C
1.2 Reagents: 2,6-Lutidine , Trifluoroacetic anhydride ; -10 °C
Referenz
- Total Synthesis of Microcin B17 via a Fragment Condensation ApproachOrganic Letters, 2011, 13(4), 680-683,
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: Calcium carbonate Solvents: Ethanol ; 15 min, 0 °C
1.2 0 °C; 3 h, rt
1.2 0 °C; 3 h, rt
Referenz
- Discovery of Novel Class I Histone Deacetylase Inhibitors with Promising in Vitro and in Vivo Antitumor ActivitiesJournal of Medicinal Chemistry, 2015, 58(19), 7672-7680,
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Reagents: Calcium carbonate Solvents: Ethanol ; 6 h, rt
Referenz
- CP0569, A New Broad-Spectrum Injectable Carbapenem. Part 1: Synthesis and Structure-Activity RelationshipsBioorganic & Medicinal Chemistry, 2003, 11(16), 3475-3485,
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Methanol ; 3 h, 60 °C
Referenz
- Synthesis and biological activity of largazole and derivativesAngewandte Chemie, 2008, 47(34), 6483-6485,
Herstellungsverfahren 18
Reaktionsbedingungen
1.1 Reagents: Calcium carbonate Solvents: Ethanol ; overnight, rt
Referenz
- Process development and scale-up total synthesis of largazole, a potent class I histone deacetylase inhibitorOrganic Process Research & Development, 2018, 22(2), 190-199,
Herstellungsverfahren 19
Reaktionsbedingungen
1.1 Reagents: Diisopropylethylamine , BOP reagent Solvents: Dichloromethane ; 20 min, rt
1.2 Reagents: Ammonium hydroxide ; 2 h, rt
1.3 Reagents: Lawesson's reagent Solvents: Tetrahydrofuran ; 4 h, rt
1.4 Reagents: Sodium bicarbonate Solvents: Ethyl acetate ; rt
1.5 Reagents: Potassium bicarbonate Solvents: 1,2-Dimethoxyethane ; 15 min, rt
1.6 rt; 12 h, rt
1.7 Reagents: Pyridine Solvents: 1,2-Dimethoxyethane ; 0 °C; 10 min, 0 °C
1.8 Reagents: Trifluoroacetic anhydride ; 0 °C; 3 h, 0 °C; 0 °C → rt
1.9 Reagents: Triethylamine ; rt; 1 h, rt
1.2 Reagents: Ammonium hydroxide ; 2 h, rt
1.3 Reagents: Lawesson's reagent Solvents: Tetrahydrofuran ; 4 h, rt
1.4 Reagents: Sodium bicarbonate Solvents: Ethyl acetate ; rt
1.5 Reagents: Potassium bicarbonate Solvents: 1,2-Dimethoxyethane ; 15 min, rt
1.6 rt; 12 h, rt
1.7 Reagents: Pyridine Solvents: 1,2-Dimethoxyethane ; 0 °C; 10 min, 0 °C
1.8 Reagents: Trifluoroacetic anhydride ; 0 °C; 3 h, 0 °C; 0 °C → rt
1.9 Reagents: Triethylamine ; rt; 1 h, rt
Referenz
- RITA Mimics: Synthesis and Mechanistic Evaluation of Asymmetric Linked TrithiazolesACS Medicinal Chemistry Letters, 2017, 8(4), 401-406,
Herstellungsverfahren 20
Reaktionsbedingungen
1.1 Solvents: Diethyl ether
Referenz
- Depsipeptide analogs of the antitumor drug distamycin containing thiazole amino acid residuesTetrahedron, 1988, 44(18), 5833-43,
Herstellungsverfahren 21
Reaktionsbedingungen
1.1 Reagents: Calcium carbonate Solvents: Ethanol ; overnight, rt
Referenz
- Synthesis of the molecular hybrid inspired by Largazole and Psammaplin ATetrahedron, 2018, 74(5), 549-555,
Herstellungsverfahren 22
Reaktionsbedingungen
1.1 Reagents: Potassium bicarbonate Solvents: 1,2-Dimethoxyethane
1.2 Reagents: Pyridine , Trifluoroacetic anhydride Solvents: 1,2-Dimethoxyethane
1.2 Reagents: Pyridine , Trifluoroacetic anhydride Solvents: 1,2-Dimethoxyethane
Referenz
- Utilization of Alternate Substrates by the First Three Modules of the Epothilone Synthetase Assembly LineJournal of the American Chemical Society, 2002, 124(38), 11272-11273,
Herstellungsverfahren 23
Reaktionsbedingungen
1.1 Reagents: Calcium carbonate Solvents: Ethanol
Referenz
- Biological evaluation of new largazole analogues: Alteration of macrocyclic scaffold with Click chemistryACS Medicinal Chemistry Letters, 2013, 4(1), 132-136,
Herstellungsverfahren 24
Reaktionsbedingungen
1.1 Reagents: Calcium carbonate Solvents: Ethanol ; 7 h, rt
Referenz
- Radical-Mediated Thiol-Ene Strategy: Photoactivation of Thiol-Containing Drugs in Cancer CellsAngewandte Chemie, 2018, 57(48), 15832-15835,
Herstellungsverfahren 25
Reaktionsbedingungen
Referenz
- Product class 17: thiazolesScience of Synthesis, 2002, 11, 627-833,
ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate Raw materials
- Boc-glycine
- L-Cysteine ethyl ester HCl
- ethyl 3-bromo-2-oxopropanoate
- N-Boc-2-aminoacetonitrile
- tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate
ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate Preparation Products
ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate Verwandte Literatur
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
-
Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568
-
Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
-
Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
-
5. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:96929-05-4)ethyl 2-({[(tert-butoxy)carbonyl]amino}methyl)-1,3-thiazole-4-carboxylate

Reinheit:99%
Menge:5g
Preis ($):206.0